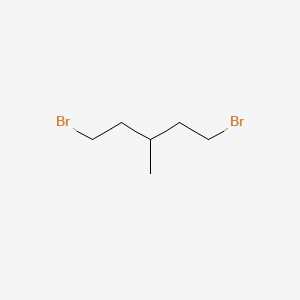

1,5-Dibromo-3-methylpentane

説明

Significance and Research Context of Dibromoalkanes

Dibromoalkanes, as a class of organohalogen compounds, are of considerable importance in organic synthesis. The two bromine atoms serve as reactive functional groups, enabling a variety of chemical transformations. They are frequently employed as starting materials or intermediates in the synthesis of more complex molecules. smolecule.com

One of the primary applications of dibromoalkanes is in the formation of cyclic compounds through intramolecular cyclization reactions. The distance between the two bromine atoms dictates the size of the resulting ring. For instance, 1,4-dibromopentane (B1359787) can be used to form five-membered rings, while 1,5-dibromoalkanes are precursors to six-membered rings.

Furthermore, dibromoalkanes are utilized in the synthesis of polymers and other materials. They can act as cross-linking agents or as monomers in polymerization reactions. For example, 1,5-dibromopentane (B145557) has been used in the synthesis of poly(alkyl aryl ether) dendrimers. Their reactivity also allows for their use in the preparation of Grignard reagents, which are essential for forming carbon-carbon bonds in organic chemistry.

The versatility of dibromoalkanes extends to medicinal chemistry, where they are used to synthesize novel drug candidates and other biologically active molecules. For example, they are instrumental in creating N-alkylated piperidines and spirocyclic pyrrolidones, which have shown potential in various therapeutic areas.

Historical Perspective of 1,5-Dibromo-3-methylpentane in Organic Synthesis

The synthesis and reactions of this compound were described in the chemical literature as early as 1946. acs.org Early research focused on its preparation and fundamental reactivity. Over the decades, its utility as a building block in organic synthesis has been increasingly recognized.

Historically, its primary application has been in the construction of carbon skeletons, particularly for creating six-membered rings. The presence of the methyl group on the pentane (B18724) chain introduces a specific structural feature that can be desirable in the target molecule.

A notable historical application is its use in the synthesis of heterocyclic compounds. By reacting with appropriate nucleophiles, such as primary amines or sulfides, this compound can be used to form substituted piperidines and other heterocyclic systems.

Current Research Trends and Future Directions for this compound Studies

Current research continues to explore the synthetic potential of this compound. fishersci.nlfishersci.ca Its role as a chemical reagent and pharmaceutical intermediate remains a key area of investigation. fishersci.nlfishersci.ca

One significant trend is its use in polymer chemistry. For instance, it has been employed in the step-growth polymerization with imidazole (B134444) to create backbone polymerized ionic liquids (PILs). nii.ac.jp These materials are being investigated for their ion transport properties, which are crucial for applications like next-generation polymer electrolytes. nii.ac.jp

In medicinal chemistry, the focus is on utilizing this compound to synthesize novel compounds with potential therapeutic applications. Its bifunctional nature allows for the creation of diverse molecular architectures. The methyl group provides a point of chirality, which is often essential for biological activity.

Future research is likely to concentrate on developing more selective and efficient methods for its use in synthesis. This includes the development of new catalytic systems that can control the regioselectivity and stereoselectivity of its reactions. Furthermore, its application in the synthesis of functional materials, such as sensors and conducting polymers, is an expanding area of interest. The ability to fine-tune the properties of these materials by incorporating the specific structural motif of this compound is a promising avenue for future studies.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H12Br2 | thermofisher.comnih.gov |

| Molecular Weight | 243.97 g/mol | nih.gov |

| IUPAC Name | This compound | thermofisher.comnih.gov |

| CAS Number | 4457-72-1 | thermofisher.comnih.gov |

| Appearance | Clear colorless to pale yellow liquid | thermofisher.com |

| Solubility | Insoluble in water | fishersci.nlfishersci.ca |

| Refractive Index | 1.5065-1.5105 @ 20°C | thermofisher.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,5-dibromo-3-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-6(2-4-7)3-5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPZWUMQKMLLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196226 | |

| Record name | 1,5-Dibromo-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4457-72-1 | |

| Record name | 1,5-Dibromo-3-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4457-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromo-3-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4457-72-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dibromo-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dibromo-3-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,5 Dibromo 3 Methylpentane

Established Synthetic Pathways for 1,5-Dibromo-3-methylpentane

Traditional routes to this compound and its analogs rely on the conversion of carefully selected precursors, such as diols, thiols, and tetrahydropyrans, through halogenation reactions.

Synthesis from 1,5-Pentanedithiol and Related Precursors

While the conversion of dithiols to dibromides is a known transformation in organic chemistry, specific literature detailing the synthesis of this compound directly from 3-methyl-1,5-pentanedithiol is not extensively documented. This pathway is less common compared to methods starting from the corresponding diols.

Synthesis from 3-Substituted 1,5-Pentanediols

A primary and well-documented route for preparing 3-substituted 1,5-dibromopentanes involves the corresponding 3-substituted 1,5-pentanediols. nih.gov The direct precursor for the target compound is 3-methyl-1,5-pentanediol. The synthesis of this diol can be accomplished through various means, including the hydrogenation of ethyl β-methylglutarate or via the hydrolysis and subsequent hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran. orgsyn.org

The conversion of the diol to the dibromide is typically achieved by treatment with strong hydrobromic acid, often in the presence of a dehydrating agent like concentrated sulfuric acid. nih.gov This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups are protonated to form good leaving groups (water), which are then displaced by bromide ions.

A general procedure involves heating the diol with aqueous hydrobromic acid. chemicalbook.com The reaction can be driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. chemicalbook.com

Table 1: Synthesis of 3-Substituted 1,5-Dibromopentanes from Diols

| Precursor | Reagents | Key Conditions | Product | Reference |

| 3-Substituted 1,5-Pentanediol | HBr, H₂SO₄ | Heating | 3-Substituted 1,5-Dibromopentane (B145557) | nih.gov |

| 3-Methyl-1,5-pentanediol | 48% aq HBr, Octane | 145-150 °C, Dean-Stark trap | This compound | chemicalbook.com |

Synthesis from 4-Substituted Tetrahydropyrans

An alternative and effective pathway to 3-substituted 1,5-dibromopentanes is the acid-catalyzed ring-opening of 4-substituted tetrahydropyrans. nih.gov For the synthesis of this compound, the required precursor would be 4-methyltetrahydropyran. This method is advantageous as the cyclic ether precursors can sometimes be more readily prepared. For instance, various 4-substituted tetrahydropyrans have been synthesized starting from tetrahydro-4H-pyran-4-one. nih.gov

The ring-opening reaction is conducted under similar conditions to the diol bromination, typically using a mixture of hydrobromic acid and sulfuric acid with heating. nih.govchemicalbook.com The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by a bromide ion on one of the adjacent carbon atoms, leading to the cleavage of the C-O bond and formation of a bromoalkanol intermediate, which is subsequently converted to the dibromide. chemicalbook.com

Table 2: Ring-Opening Synthesis of Dibromopentanes

| Precursor | Reagents | Key Conditions | Product | Yield | Reference |

| Tetrahydropyran | 48% HBr, conc. H₂SO₄ | Reflux for 3h | 1,5-Dibromopentane | 80-82% | chemicalbook.com |

| 4-Substituted Tetrahydropyran | HBr, conc. H₂SO₄ | Heating | 3-Substituted 1,5-Dibromopentane | N/A | nih.gov |

Halogenation Reactions and Strategic Modifications

Direct halogenation of an alkane like 3-methylpentane (B165638) to selectively produce this compound is challenging due to the lack of regioselectivity in free-radical halogenation reactions. ucr.edu The reaction of an alkane with bromine (Br₂) in the presence of UV light or heat typically results in a mixture of mono- and poly-brominated products, with substitution occurring at various positions on the carbon chain. ucr.edu

To achieve the desired 1,5-dibromo substitution pattern, functional group-directed strategies are necessary. The syntheses from diols and tetrahydropyrans are prime examples of such strategic modifications, where pre-existing functional groups (hydroxyls or an ether linkage) at the 1 and 5 positions guide the introduction of bromine atoms. Another strategy involves dehydrohalogenation-halogenation sequences, although this is more commonly used to synthesize alkynes from vicinal dihalides. askfilo.com

Novel and Emerging Synthetic Routes

Recent research has focused on improving the efficiency, safety, and environmental impact of chemical syntheses. For the conversion of diols to dibromides, process intensification offers significant advantages.

Process Intensification Techniques for α,ω-Alkanediol to Dibromide Conversion

Process intensification strategies have been applied to the conversion of α,ω-alkanediols (diols with hydroxyl groups at the chain ends) to the corresponding dibromides to enhance reaction rates and yields. researchgate.netacs.org One key technique involves the efficient removal of water from the reaction mixture, which drives the equilibrium towards the product side. This is often accomplished by using a Dean-Stark trap in a system with a water-immiscible solvent like octane. chemicalbook.com Heating a mixture of the diol, aqueous HBr, and the organic solvent leads to an azeotropic distillation of water, thereby accelerating the conversion. chemicalbook.com

Further refinements include optimizing solvent effects and developing novel catalytic systems. For example, the use of zwitterionic HBr-carriers, such as 1-(4-butane sulfonic acid)-3-methyl imidazolium (B1220033) bromide, has been reported as a promising method. researchgate.net These ionic liquids can act as the solvent, catalyst, and brominating agent, while significantly reducing the vapor pressure of HBr, making the process safer and easier to handle. researchgate.net Such techniques represent a move towards more sustainable and efficient production of α,ω-dibromoalkanes, including this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves the use of less hazardous reagents, minimizing waste, and improving atom economy. While specific research directly detailing a "green" synthesis of this compound is not extensively documented in the provided results, the broader field of organic synthesis has seen a shift towards more environmentally benign approaches. For instance, the use of molecular iodine as a catalyst in aqueous media for the synthesis of other complex molecules highlights a trend towards eco-friendly processes that could potentially be adapted. rsc.org Such approaches often involve single-pot transformations, which reduce the need for intermediate purification steps and minimize solvent usage. rsc.org

Conventional methods for the synthesis of similar bromoalkanes often involve reagents like hydrobromic acid and sulfuric acid, which are corrosive and generate significant waste. Future research may explore alternative brominating agents or catalytic systems that are more sustainable.

Chemo- and Regioselective Synthetic Approaches

Chemo- and regioselectivity are crucial in the synthesis of this compound to ensure the bromine atoms are introduced at the desired positions (1 and 5) without reacting with the methyl group at the 3-position.

One documented synthesis of a related compound, 1,5-dibromo-3-(2-bromoethyl)pentane, involves the bromination of a corresponding triol using triphenylphosphine (B44618) and carbon tetrabromide. oup.com This method demonstrates a degree of chemoselectivity, as the hydroxyl groups are selectively replaced by bromine atoms. oup.com

The synthesis of this compound itself can be achieved from 4-methyltetrahydropyran through acid hydrolysis. researchgate.net This approach implies a regioselective ring-opening and subsequent bromination.

Stereoselective Synthesis and Enantiomeric Control (if applicable)

Since this compound itself is not chiral, the discussion of stereoselective synthesis primarily applies to its derivatives or to reactions where it is used as a starting material to create chiral molecules. The methyl group at the 3-position does not create a stereocenter.

Strategies for Chiral Induction in this compound Derivatives

While this compound is achiral, it can be used to synthesize chiral molecules. For example, it has been used in the synthesis of racemic 15,19,23-trimethylheptatriacontane, a sex pheromone. researchgate.net To achieve an enantiomerically pure product, several strategies for chiral induction could be employed in subsequent steps. These strategies are general to asymmetric synthesis and include:

Chiral Pool Synthesis: Utilizing a chiral starting material that already contains the desired stereochemistry.

Chiral Auxiliaries: Attaching a chiral auxiliary to the achiral substrate to direct the stereochemical outcome of a reaction. The auxiliary is later removed.

Chiral Catalysts: Employing a chiral catalyst to influence the formation of one enantiomer over the other. ethz.ch

Separation and Characterization of Stereoisomers

If a racemic mixture of a derivative of this compound were synthesized, the separation of the enantiomers would be necessary to obtain a pure stereoisomer. This process is known as resolution. Common methods include:

Classical Resolution: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization or chromatography. The resolving agent is then removed to yield the pure enantiomers.

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers.

The characterization of the separated stereoisomers would involve techniques such as polarimetry to measure the optical rotation and various spectroscopic methods (NMR, IR) to confirm the structure. X-ray crystallography can be used to determine the absolute configuration of a crystalline derivative. ethz.ch

Synthesis of (Z)-1,5-Dibromo-3-methylpent-2-ene

The synthesis of (Z)-1,5-Dibromo-3-methylpent-2-ene introduces a double bond into the carbon chain, creating the possibility of (E) and (Z) isomers. The selective synthesis of the (Z) isomer requires specific stereoselective methods. One reported reaction involving (Z)-1,5-dibromo-3-methylpent-2-ene is its use in an alkylation reaction where a lithium counterpart was alkylated with complete regioselectivity at the allylic bromide position. researchgate.net

The synthesis of this specific isomer is not detailed in the provided search results. However, general strategies for the stereoselective synthesis of alkenes could be applied. These might include:

Wittig Reaction: Using a stabilized ylide or specific reaction conditions (salt-free) to favor the formation of the (Z)-alkene.

Alkyne Reduction: The partial reduction of a suitable alkyne precursor using a catalyst like Lindlar's catalyst, which is known to produce cis-alkenes.

The reaction of (Z)-3-methyl-pent-2-ene with bromine in methanol (B129727) results in a halogenation reaction, forming a di-bromo derivative, which is a different compound. brainly.com

Reactivity and Mechanistic Studies of 1,5 Dibromo 3 Methylpentane

Elimination Reactions

In the presence of a strong base, 1,5-dibromo-3-methylpentane can undergo elimination reactions to form alkenes.

Dehydrohalogenation of this compound typically proceeds via an E2 (bimolecular elimination) mechanism. This is a concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion is simultaneously expelled, leading to the formation of a double bond.

Given that both bromines are on primary carbons, the hydrogens on the adjacent secondary carbons (C2 and C4) are the ones that will be abstracted by the base. The 3-methyl group does not directly participate in the elimination but influences the stability of the potential alkene products.

The regioselectivity of the dehydrohalogenation of this compound can be predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.

Elimination of HBr from one end of the molecule can lead to two possible initial alkene products: 5-bromo-3-methylpent-1-ene and (E/Z)-5-bromo-3-methylpent-2-ene. According to Zaitsev's rule, the more substituted pent-2-ene isomers would be expected to be the major products when using a small, strong base like sodium ethoxide.

However, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (the Hofmann product), 5-bromo-3-methylpent-1-ene. This is due to the bulky base preferentially abstracting the more sterically accessible proton on the terminal carbon.

Further elimination of the second HBr molecule would lead to the formation of dienes.

Table 3: Predicted Alkene Products from Monodehydrohalogenation of this compound

| Base | Major Product (Predicted) | Minor Product (Predicted) | Governing Rule |

| Sodium Ethoxide (small base) | (E/Z)-5-bromo-3-methylpent-2-ene | 5-bromo-3-methylpent-1-ene | Zaitsev's Rule |

| Potassium tert-Butoxide (bulky base) | 5-bromo-3-methylpent-1-ene | (E/Z)-5-bromo-3-methylpent-2-ene | Hofmann's Rule |

Organometallic Reactions

Organometallic reactions of this compound primarily involve the formation of Grignard reagents and their subsequent reactions, as well as various coupling reactions. These transformations are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds.

The reaction of this compound with magnesium in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), can lead to the formation of a Grignard reagent. Due to the presence of two bromine atoms, the reaction can potentially form a mono-Grignard reagent, a di-Grignard reagent, or undergo intramolecular cyclization.

The initial step involves the insertion of magnesium into one of the carbon-bromine bonds to form the mono-Grignard reagent, 5-bromo-3-methylpentylmagnesium bromide. This species can then undergo an intramolecular nucleophilic substitution, where the carbanionic center attacks the carbon bearing the second bromine atom, leading to the formation of a five-membered ring. The expected product of this intramolecular reaction would be 1,2-dimethylcyclopentane.

Alternatively, under controlled conditions, it is possible to form the di-Grignard reagent, 3-methylpentane-1,5-diylbis(magnesium bromide). This highly reactive intermediate can then be used in subsequent reactions with various electrophiles to introduce functional groups at both ends of the carbon chain.

The general mechanism for Grignard reagent formation involves single-electron transfer (SET) from the magnesium surface to the alkyl halide. This process generates a radical anion which then fragments to form an alkyl radical and a halide ion. The alkyl radical subsequently reacts with a magnesium(I) species to form the organomagnesium compound.

Table 3.3.1: Potential Products from the Grignard Reaction of this compound

| Reactant | Reagent | Solvent | Potential Products | Reaction Type |

| This compound | Mg | Diethyl ether or THF | 1,2-Dimethylcyclopentane | Intramolecular Cyclization |

| This compound | Mg (excess) | Diethyl ether or THF | 3-Methylpentane-1,5-diylbis(magnesium bromide) | Di-Grignard Formation |

This compound can participate in various coupling reactions, which are powerful methods for carbon-carbon bond formation. One such reaction is the Wurtz coupling, which involves the reaction of the dibromoalkane with sodium metal. This reaction proceeds through a radical mechanism and can lead to both intramolecular and intermolecular coupling products.

Intramolecular Wurtz coupling of this compound would be expected to yield 1,2-dimethylcyclopentane. The mechanism involves the transfer of an electron from sodium to the carbon-bromine bond, leading to the formation of a carbanion. This carbanion can then displace the second bromide ion in an intramolecular fashion to form the cyclic product. Intermolecular coupling would lead to the formation of longer chain alkanes.

Coupling reactions involving organocuprates, such as lithium dialkylcuprates (Gilman reagents), can also be employed. These reactions are generally more selective than Wurtz couplings. The reaction of this compound with a lithium dialkylcuprate would result in the substitution of one or both bromine atoms with the alkyl group from the cuprate.

Radical Reactions and Mechanistic Considerations

This compound can undergo radical reactions, typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photochemical methods. A common radical reaction for haloalkanes is reductive dehalogenation, which can be achieved using reagents like tributyltin hydride (Bu₃SnH).

In the context of 1,5-dihaloalkanes, radical reactions can lead to intramolecular cyclization. The mechanism of a tributyltin hydride-mediated radical cyclization involves the following steps:

Initiation: A radical initiator generates a tributyltin radical (Bu₃Sn•) from tributyltin hydride.

Propagation:

The tributyltin radical abstracts a bromine atom from this compound to form a 5-bromo-3-methylpentyl radical.

This primary radical can then undergo an intramolecular cyclization to form a five-membered ring, resulting in a (2-methylcyclopentyl)methyl radical. This 5-exo-trig cyclization is generally favored over the 6-endo-trig cyclization that would form a six-membered ring.

The resulting cyclized radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the final product, 1,2-dimethylcyclopentane, and regenerate the tributyltin radical, which continues the chain reaction.

The regioselectivity of the cyclization is governed by Baldwin's rules, which favor the 5-exo cyclization pathway.

Rearrangement Reactions

Rearrangement reactions involving this compound are most likely to occur under conditions that generate a carbocation intermediate. For instance, in the presence of a Lewis acid, ionization of one of the carbon-bromine bonds could lead to the formation of a primary carbocation.

However, primary carbocations are highly unstable and prone to rearrangement to form more stable secondary or tertiary carbocations. In the case of the 5-bromo-3-methylpentyl cation, a 1,2-hydride shift from the 3-position to the 2-position is not possible. However, if the initial ionization occurs at the C1 position, the resulting primary carbocation could potentially undergo a series of shifts, although this is less likely for a simple alkane chain without specific driving forces.

A more plausible scenario for rearrangement would involve the participation of the neighboring bromine atom or reactions that proceed through a concerted mechanism where a bond migration occurs simultaneously with the departure of a leaving group. Wagner-Meerwein rearrangements, which involve the migration of an alkyl or hydride group to an adjacent carbocation, are a common class of such rearrangements. While a direct, simple Wagner-Meerwein rearrangement from the initially formed primary carbocation is not straightforward, more complex reaction pathways under specific conditions could potentially lead to rearranged products. For example, solvolysis in a polar protic solvent could facilitate ionization and subsequent rearrangement of the resulting carbocation before capture by the solvent.

Applications of 1,5 Dibromo 3 Methylpentane in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The most prominent application of 1,5-Dibromo-3-methylpentane is in the synthesis of heterocyclic compounds. The spatial arrangement of the two bromine atoms allows for intramolecular cyclization reactions with dinucleophiles or sequential reactions to form ring structures. It is particularly useful for forming saturated six-membered rings.

This compound serves as a key intermediate in the preparation of six-membered heterocycles. chemicalbook.com The fundamental reaction involves a double nucleophilic substitution where a dinucleophile attacks both electrophilic carbons bearing the bromine atoms, resulting in the formation of a stable six-membered ring containing one or more heteroatoms. The methyl group at the 3-position of the pentane (B18724) backbone results in a 4-substituted heterocyclohexane. This strategic placement influences the conformational properties and biological activity of the resulting molecules.

The general scheme for this cyclization is as follows:

Reaction Scheme for the Formation of 4-methyl-substituted Heterocyclohexanes

In the synthesis of nitrogen-containing heterocycles, this compound is frequently used to construct the piperidine skeleton. The reaction with ammonia or a primary amine (R-NH₂) as the nucleophile leads to the formation of 4-methylpiperidine or its N-substituted derivatives, respectively. This compound is of interest as an intermediate in the synthesis of certain heterocycles. stenutz.eu For instance, the reaction with a primary amine involves an initial N-alkylation, followed by an intramolecular cyclization to yield the piperidine ring.

These 4-substituted piperidines are significant structural motifs in medicinal chemistry, often found in neuroprotectant agents and as structural elements of liquid crystals. chemicalbook.com

Analogous to the synthesis of piperidines, this compound can be used to prepare six-membered sulfur-containing heterocycles, such as 4-methylthiane. The reaction with a sulfur-based nucleophile, typically sodium sulfide (B99878) (Na₂S), results in the formation of the thiane ring. chemicalbook.com Thianes are found in petroleum distillates and are precursors for the synthesis of sulfones and sulfoxides. chemicalbook.com

Table 1: Examples of Six-Membered Heterocycles from this compound

| Nucleophile | Heterocyclic Product | Class of Heterocycle |

| Ammonia (NH₃) | 4-Methylpiperidine | Nitrogen-Containing |

| Primary Amine (R-NH₂) | 1-Alkyl-4-methylpiperidine | Nitrogen-Containing |

| Sodium Sulfide (Na₂S) | 4-Methylthiane | Sulfur-Containing |

Building Block for Complex Molecular Architectures

Beyond simple heterocycles, the difunctional nature of this compound allows it to be incorporated as a linker or spacer in more complex molecules.

This compound is a suitable candidate for the construction of macrocyclic compounds. In macrocyclization reactions, it can function as a linker that bridges two nucleophilic sites within a long-chain molecule or between two separate molecules. The reaction of this dihalide with a large dinucleophile, such as a long-chain diamine or dithiol, under high-dilution conditions can lead to the formation of a large ring structure. High dilution is necessary to favor the intramolecular cyclization over intermolecular polymerization.

This strategy is a fundamental approach in macrocycle synthesis, where combining bis-electrophiles with bis-nucleophiles generates large, ring-based molecular architectures.

Table 2: Conceptual Application of this compound in Macrocyclization

| Bis-electrophile | Example Dinucleophile | Resulting Macrocycle Structure |

| This compound | H₂N-(CH₂)ₓ-NH₂ (Long-chain diamine) | Aza-macrocycle containing the 3-methylpentane (B165638) unit |

| This compound | HS-(CH₂)ₓ-SH (Long-chain dithiol) | Thia-macrocycle containing the 3-methylpentane unit |

Preparation of Liquid Crystalline Derivatives

The structure of this compound, featuring a five-carbon chain with a central methyl group, makes it a candidate for a flexible spacer. The terminal bromine atoms provide reactive sites for Williamson ether synthesis or other coupling reactions to link with phenolic or other suitable functional groups on mesogenic cores, such as biphenyls or phenyl benzoates.

The introduction of a lateral methyl group on the spacer is known to have a disruptive effect on molecular packing. researchgate.net This disruption can lower melting points and alter the stability of the mesophases. researchgate.net The presence of the methyl group in the 3-position of the pentane chain would likely increase the conformational freedom of the spacer, leading to a less ordered arrangement of the mesogenic units. This could potentially favor the formation of nematic phases over more ordered smectic phases and would be expected to lower the clearing point (the temperature at which the liquid crystalline phase transitions to an isotropic liquid). The "odd-even" effect, where spacers with an odd number of atoms tend to lower melting points and transition temperatures more than those with an even number, would also be a factor to consider in the design of liquid crystals incorporating this spacer. tandfonline.com

A hypothetical synthesis of a dimeric liquid crystal using this compound could involve the reaction of two equivalents of a mesogenic phenol with one equivalent of this compound under basic conditions. The resulting molecule would possess two mesogenic units connected by the flexible, branched spacer. The thermal properties of this hypothetical compound would provide insight into the precise influence of the 3-methylpentane spacer on liquid crystalline behavior.

| Feature of Spacer | General Effect on Liquid Crystal Properties | Potential Effect of this compound Spacer |

| Length | Influences mesophase type and transition temperatures. | A five-carbon chain would contribute to flexibility. |

| Branching (Methyl Group) | Disrupts molecular packing, can lower melting points and clearing points. researchgate.net | The methyl group would likely lead to a decrease in thermal stability of mesophases. |

| Flexibility | Affects the overall shape and conformational freedom of the molecule. | The branched nature would increase conformational possibilities. |

Applications in Polymer Chemistry

Step-Growth Polymerization Initiators and Monomers

This compound can serve as a difunctional monomer in step-growth polymerization. libretexts.orglibretexts.org In this type of polymerization, monomers with two reactive functional groups react to form dimers, trimers, and eventually long polymer chains. wikipedia.org The two bromine atoms in this compound can undergo nucleophilic substitution reactions with other difunctional monomers, such as diamines, diols, or dithiols, to form various types of polymers.

For example, in a polyetherification reaction, this compound could be reacted with a bisphenol in the presence of a base to form a polyether. Similarly, reaction with a diamine would yield a polyamine, and reaction with a dithiol would produce a polythioether. The general scheme for such a step-growth polymerization is as follows:

n Br-(CH₂)₂-CH(CH₃)-(CH₂)₂-Br + n Nu-R-Nu → [- (CH₂)₂-CH(CH₃)-(CH₂)₂-R-]n + 2n Br⁻

Where Nu represents a nucleophilic group such as -O⁻, -NH⁻, or -S⁻. The methyl group on the pentane backbone would introduce a regular branching point in the polymer chain, which would affect the polymer's physical properties, such as its crystallinity, solubility, and glass transition temperature, by disrupting chain packing.

Incorporation into Polymer Electrolytes for Enhanced Ion Transport

Solid polymer electrolytes are a critical component of next-generation solid-state batteries. nih.gov They are typically composed of a polymer host and a dissolved salt. For a polymer to function as an effective electrolyte host, it must possess polar groups capable of coordinating with cations and have a high degree of segmental motion to facilitate ion transport. nih.gov

This compound can be used to synthesize polymers suitable for electrolyte applications. For instance, it can be used to quaternize polymers containing amine groups, resulting in a polycationic structure. The resulting polymer, with its positively charged backbone and associated bromide counter-ions, can act as a single-ion conductor. Alternatively, it can be used in the synthesis of the polymer backbone itself, which can then be functionalized with ion-coordinating groups. The presence of the flexible, branched alkyl chain derived from this compound in the polymer backbone would contribute to a low glass transition temperature, which is desirable for achieving high ionic conductivity at ambient temperatures. mdpi.com

Synthesis of Backbone Polymerized Ionic Liquids

Polymerized ionic liquids (PILs) are a class of polyelectrolytes that combine the properties of ionic liquids with the mechanical stability of polymers. researchgate.net In the synthesis of backbone PILs, the cationic and anionic moieties are integral parts of the polymer chain. Dibromoalkanes are common precursors for the synthesis of this type of PIL. researchgate.net

This compound can be used as a difunctional electrophile in a polycondensation reaction with a difunctional nucleophile containing an imidazolium (B1220033) or other cationic precursor. For example, reaction with a bis-imidazole derivative would lead to the formation of a poly(imidazolium) salt where the 3-methylpentane unit acts as the linker between the cationic centers. researchgate.net The resulting polymer would have the following general structure:

[-Im⁺-R-Im⁺- (CH₂)₂-CH(CH₃)-(CH₂)₂-]n (2n Br⁻)

The branched nature of the 3-methylpentane spacer would influence the spacing and mobility of the ionic centers, which in turn would affect the ionic conductivity and thermal properties of the resulting PIL. rsc.org

Use as a Cross-linker in Polymer Synthesis

Cross-linking is a process that connects polymer chains, leading to the formation of a three-dimensional network. This process significantly improves the mechanical properties, thermal stability, and solvent resistance of the polymer. nih.gov Bifunctional alkyl halides like this compound can be used as cross-linking agents for polymers containing nucleophilic functional groups, such as amines or carboxylates. acs.org

For instance, in a polymer with pendant amine groups, the two bromine atoms of this compound can react with two different amine groups on adjacent polymer chains, forming a covalent bridge. The length and flexibility of the cross-link are determined by the structure of the cross-linking agent. The 3-methylpentane unit would provide a flexible cross-link of a specific length, and the methyl group could influence the local morphology of the cross-linked network. rsc.org

| Polymer Type | Nucleophilic Group | Cross-linking Reaction |

| Poly(vinyl amine) | -NH₂ | N-alkylation |

| Carboxylated Polymers | -COO⁻ | O-alkylation (ester formation) |

| Poly(vinylpyridine) | Pyridinic Nitrogen | Quaternization |

Anionic Polymerization Studies

In anionic polymerization, initiation typically occurs through the addition of a strong nucleophile, such as an organolithium compound, to a monomer. wikipedia.org While this compound itself is not a typical initiator for anionic polymerization, it could conceptually be used to create a difunctional initiator. For example, reaction with two equivalents of a strong nucleophile could potentially generate a dianionic species that could initiate polymerization from both ends, leading to the formation of polymers with a central functional group derived from the 3-methylpentane unit. However, side reactions such as elimination would be a significant challenge.

A more plausible role for this compound in the context of anionic polymerization is in post-polymerization modification. "Living" anionic polymerization produces polymer chains with reactive anionic end-groups. youtube.com These living polymers can be terminated by reacting them with an electrophile. The reaction of two living polymer chains with this compound would result in a "coupled" polymer with twice the molecular weight of the initial chains and a central 3-methylpentane linkage. This technique is often used to create block copolymers or polymers with specific architectures.

Pharmaceutical and Agrochemical Intermediate Research

The utility of this compound as an intermediate is a subject of ongoing research in both the pharmaceutical and agrochemical sectors. Its ability to introduce a specific substituted carbon backbone is valuable in the synthesis of complex molecular architectures.

This compound is a key intermediate in the synthesis of various heterocyclic compounds that are scaffolds for pharmaceutical agents. The primary application of this dibromide is in the formation of 4-methylpiperidine derivatives. The piperidine ring is a crucial structural motif found in a vast number of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.

Research has demonstrated that 3-substituted 1,5-dibromopentanes, including this compound, are important precursors for the synthesis of 4-substituted piperidines. These piperidine derivatives have been investigated for their potential as antithrombotic and neuroprotectant agents. The synthesis typically involves a cyclization reaction where the two bromine atoms react with a primary amine to form the heterocyclic ring. The methyl group at the 3-position of the pentane chain ultimately becomes a 4-methyl substituent on the piperidine ring, which can influence the biological activity and selectivity of the final compound.

The general synthetic route to these 4-substituted piperidines from 3-substituted 1,5-dibromopentanes allows for the creation of a library of compounds for drug discovery. By varying the amine used in the cyclization, a diverse range of functionalities can be introduced at the nitrogen atom of the piperidine ring, further modulating the pharmacological profile.

| Reactant | Product Scaffold | Potential Therapeutic Area |

|---|---|---|

| This compound + Primary Amine (R-NH₂) | 1-Substituted-4-methylpiperidine | Antithrombotic, Neuroprotection |

While the direct application of this compound in the synthesis of commercialized agrochemicals is not extensively documented in publicly available scientific literature, its potential lies in its ability to form substituted piperidine rings. The piperidine scaffold is a common feature in a variety of agrochemicals, including fungicides, herbicides, and insecticides. rhhz.net

For instance, several commercial herbicides and fungicides contain the piperidine moiety, which is essential for their biological activity. rhhz.net The synthesis of these complex molecules often requires versatile building blocks that can introduce specific substitution patterns on the piperidine ring. Although specific examples utilizing this compound are not prominent, its role as a precursor to 4-methylpiperidine suggests its potential utility in the development of new agrochemical candidates.

The research into piperidine-containing compounds for agrochemical applications is an active field. rhhz.net The introduction of a methyl group at the 4-position of the piperidine ring, which can be achieved using this compound, can significantly impact the efficacy and selectivity of the resulting pesticide. Therefore, while direct evidence is limited, the compound remains a potentially valuable intermediate for the synthesis of novel agrochemicals.

| Agrochemical Class | Relevance of Piperidine Scaffold | Potential Role of this compound |

|---|---|---|

| Fungicides | Core structural component in several active ingredients. rhhz.net | Precursor to the 4-methylpiperidine moiety. |

| Herbicides | Present in commercial herbicides like dimepiperate and piperophos. rhhz.net | Building block for novel herbicidal compounds. |

| Insecticides | Found in insecticidally active compounds. rhhz.net | Synthesis of new insecticidal candidates with a 4-methylpiperidine core. |

Spectroscopic and Analytical Characterization in Research

Advanced Spectroscopic Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of 1,5-Dibromo-3-methylpentane, with each method providing unique insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the carbon skeleton and the position of substituents in this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's structural connectivity. uobasrah.edu.iq

Due to the molecule's symmetry, certain protons and carbons are chemically equivalent, which simplifies the resulting spectra. docbrown.info The structure, CH₃CH(CH₂CH₂Br)₂, presents four unique carbon environments and five distinct proton environments. The electron-withdrawing effect of the bromine atoms causes deshielding, shifting the signals of adjacent protons and carbons to higher chemical shift values (downfield). For comparison, the non-brominated parent molecule, 3-methylpentane (B165638), shows signals at much lower chemical shifts. docbrown.infodocbrown.info

¹H NMR Spectroscopy: The proton spectrum is expected to show five distinct signals. The protons on the carbons bonded to bromine (C1 and C5) would appear furthest downfield. The splitting patterns, governed by the n+1 rule, would help to confirm the connectivity of the protons. docbrown.info

¹³C NMR Spectroscopy: The decoupled ¹³C NMR spectrum of this compound would display four signals, corresponding to the four non-equivalent carbon atoms. docbrown.infodocbrown.info The carbons directly attached to the bromine atoms are expected to have the highest chemical shifts.

Table 1: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1, C5 (-CH₂Br) | ~3.4 - 3.6 | ~33 - 36 |

| C2, C4 (-CH₂-) | ~1.8 - 2.0 | ~38 - 41 |

| C3 (-CH-) | ~1.6 - 1.8 | ~30 - 33 |

| C6 (-CH₃) | ~0.9 - 1.1 | ~18 - 21 |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions. sigmaaldrich.comguidechem.com

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. uni-saarland.de The molecular formula is C₆H₁₂Br₂. nih.govscbt.com Given that bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic triplet pattern (M⁺, [M+2]⁺, [M+4]⁺). The exact monoisotopic mass is 241.93058 Da. nih.gov

Electron Ionization (EI) is a common technique that causes the molecule to fragment in predictable ways. uni-saarland.de For halogenated alkanes, fragmentation often involves the loss of a halogen atom or a hydrohalic acid (HBr). Fragmentation of the carbon chain is also common, particularly at the branch point, leading to stable carbocations. libretexts.orgsocratic.org The NIST Mass Spectrometry Data Center reports that for this compound, the most abundant fragment ions (base peak) appear at a mass-to-charge ratio (m/z) of 55, with other significant peaks at m/z 83 and 41. nih.gov

Table 2: Major Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Interpretation |

| 242/244/246 | [C₆H₁₂Br₂]⁺ | Molecular ion peak cluster |

| 163/165 | [C₆H₁₂Br]⁺ | Loss of a bromine radical (•Br) |

| 83 | [C₆H₁₁]⁺ | Loss of two bromine radicals |

| 57 | [C₄H₉]⁺ | Cleavage yielding a butyl cation socratic.org |

| 55 | [C₄H₇]⁺ | Base peak, likely from further fragmentation/rearrangement nih.gov |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment nih.gov |

Note: The presence of bromine isotopes will lead to doublet peaks for fragments containing one bromine atom.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. vaia.comvscht.cz For this compound, the spectra are dominated by vibrations characteristic of alkyl halides.

Infrared (IR) Spectroscopy: The IR spectrum of an alkane primarily shows C-H and C-C bond vibrations. pressbooks.pub The key diagnostic peaks for this compound would be:

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, typical for sp³ hybridized carbons. pressbooks.publibretexts.org

C-H bending: Absorptions in the 1350-1470 cm⁻¹ range. libretexts.org

C-Br stretching: A strong absorption in the fingerprint region, typically between 500 and 680 cm⁻¹, which is characteristic of a primary bromoalkane.

Data from available spectra indicate that an FTIR spectrum was obtained using a Bruker Tensor 27 FT-IR instrument. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. A notable spectrum was acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The C-Br stretch is also observable in the Raman spectrum and can provide further structural confirmation.

Table 3: Characteristic IR and Raman Absorption Bands for this compound

| Vibrational Mode | Typical IR Absorption (cm⁻¹) | Typical Raman Signal |

| C-H Stretch (sp³) | 2850 - 2960 | Present |

| C-H Bend | 1350 - 1470 | Present |

| C-Br Stretch | 500 - 680 | Present |

Source: General spectroscopic data tables. nih.govlibretexts.org

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and then identifies them based on their mass spectra. It is a standard method for both identifying and quantifying this compound. hpst.cz Commercial suppliers often use GC to determine the purity of the compound, with assays typically requiring ≥98.0% purity. thermofisher.com

In a notable research example, GC-MS analysis of a methanolic extract from the medicinal plant Euphorbia milli identified this compound as a minor component (0.07%). plantarchives.org In this study, the compound had a retention time of 24.795 minutes, and its identification was confirmed by comparing its mass spectrum with the NIST and Wiley library databases. plantarchives.org This demonstrates the utility of GC-MS in identifying compounds even when they are present in complex biological matrices. plantarchives.org

While this compound itself is highly suitable for GC analysis, High-Performance Liquid Chromatography (HPLC) is often employed for the analysis and purification of its less volatile or thermally unstable derivatives. ambeed.comfpc.com.tw

In one study, this compound was used as a reagent to synthesize a diquinoline derivative. The final product was purified using preparative HPLC, highlighting the importance of this technique in handling the larger, more complex molecules derived from the initial bromoalkane. sci-hub.se The use of HPLC is crucial when the synthesized derivatives are intended for applications such as pharmaceutical research, where high purity is paramount. sci-hub.segoogle.com

X-ray Crystallography for Solid-State Structure Determination (if applicable)

As of mid-2025, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly available single-crystal X-ray diffraction data for this compound. Consequently, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and conformational arrangement in the crystalline form, has not been reported in the scientific literature.

The absence of such data is not unusual for a compound like this compound. Obtaining a single crystal suitable for X-ray diffraction analysis can be challenging for several reasons:

Physical State: Simple, non-symmetrical alkyl halides are often liquids at room temperature, which precludes direct analysis by single-crystal X-ray diffraction without specialized in-situ crystallization techniques at low temperatures.

Crystallization Difficulty: The conformational flexibility of the pentane (B18724) backbone and the presence of a methyl branch can hinder the formation of a well-ordered crystal lattice. Molecules with high degrees of freedom often tend to precipitate as oils or amorphous solids rather than as single crystals. This is a common challenge for low-melting organic compounds. wikihow.comacs.org

Research Focus: The primary use of this compound is as a reagent in organic synthesis, particularly for constructing larger molecules and polymers. caltech.edu As such, the research focus has been on its reactivity rather than its detailed solid-state characterization.

Applicability and Insights from Related Structures

Should suitable crystals of this compound be obtained in the future, X-ray crystallography would provide invaluable, unambiguous structural information. nih.govwikipedia.org The analysis would yield a three-dimensional model of the molecule as it exists in the crystal lattice, detailing:

Conformation: The precise torsional angles of the C-C backbone, revealing whether the chain adopts a linear (all-trans) or a folded (gauche) conformation.

Intermolecular Interactions: The nature and geometry of interactions between adjacent molecules in the crystal, such as bromine-bromine contacts or van der Waals forces, which govern the crystal packing.

Bond Parameters: Exact measurements of C-Br and C-C bond lengths and C-C-C bond angles.

To illustrate the type of data that could be obtained, it is useful to examine the crystal structures of related, simpler dibromoalkanes that have been successfully analyzed, often through co-crystallization with a host molecule. For instance, the crystal structures of 1,4-dibromobutane (B41627) and 1,6-dibromohexane (B150918) have been determined as part of inclusion complexes. iucr.orgnih.govnih.govmdpi.comiucr.orgnih.gov

In one study, 1,4-dibromobutane was encapsulated within a pillar tandfonline.comarene host molecule. The crystallographic data provided precise details on the guest's conformation and its non-bonding interactions with the host's cavity. mdpi.com Another report details the crystal structure of 1,4-dibromobutane-2,3-dione, providing specific bond lengths and angles. researchgate.net

These examples demonstrate that while challenging, the crystallographic analysis of bromoalkanes is feasible and provides a level of structural detail unattainable by other methods. Recent advances, such as co-crystallization with host molecules like ionic liquids or macrocycles, offer promising strategies for obtaining single crystals of otherwise intractable compounds. rsc.orgresearchgate.netrsc.org

Computational Chemistry and Theoretical Studies of 1,5 Dibromo 3 Methylpentane

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. acs.org For 1,5-dibromo-3-methylpentane, DFT studies can provide significant insights into its electronic structure and reactivity. DFT calculations can model properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. acs.orgsci-hub.se These calculations help identify electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its behavior in chemical reactions.

The reactivity of this compound is largely defined by the two carbon-bromine (C-Br) bonds. DFT simulations can be employed to model the activation energies for nucleophilic substitution (SN2) reactions at the terminal bromine atoms. Such studies could analyze how the methyl group at the C3 position influences the reactivity of the two C-Br bonds, potentially revealing differences in their susceptibility to nucleophilic attack due to steric or electronic effects. Furthermore, DFT can be used to investigate the electronic structure of transition states and intermediates, providing a deeper understanding of reaction mechanisms. acs.org

Table 1: Predicted Electronic Properties of this compound from Computational Models

| Property | Predicted Value | Description |

|---|---|---|

| XLogP3 | 3.3 | A measure of lipophilicity, indicating how the compound partitions between octanol (B41247) and water. nih.gov |

| Polar Surface Area | 0 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen. The value of zero is expected for an alkyl halide. nih.gov |

| Rotatable Bond Count | 4 | The number of bonds that can rotate freely, influencing the molecule's conformational flexibility. nih.gov |

This data is based on computational predictions available from public databases like PubChem. nih.gov

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and spectroscopic properties. researchgate.netresearchgate.net

For this compound, ab initio calculations can be used to:

Predict Energetics: Accurately calculate the ground state energy, heats of formation, and bond dissociation energies for the C-Br bonds. This data is fundamental to understanding the molecule's thermodynamic stability.

Predict Spectroscopic Data: Simulate vibrational spectra (Infrared and Raman). acs.orgnih.gov By calculating the vibrational frequencies corresponding to different bond stretches and bends (e.g., C-H stretch, C-Br stretch, CH2 bend), these methods can aid in the interpretation of experimental spectra and confirm the molecule's structure. nih.gov High-level ab initio calculations can also predict NMR chemical shifts, although this is computationally intensive.

While more computationally demanding than DFT, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered a "gold standard" for obtaining near-experimental accuracy for the energies of small to medium-sized organic molecules. researchgate.net

Molecular Modeling and Dynamics

Molecular modeling and dynamics focus on the physical movements and conformational changes of atoms and molecules. These techniques are vital for understanding the dynamic behavior of flexible molecules like this compound.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Due to the presence of four rotatable single bonds, this compound can exist in numerous conformations. nih.gov

This analysis is often performed using molecular mechanics, which employs force fields (e.g., MMFF, UFF, AMBER). A force field is a set of parameters and equations that calculates the potential energy of a molecule based on its atomic coordinates, considering factors like bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. researchgate.netcdnsciencepub.com By systematically rotating the bonds and calculating the energy, a potential energy surface can be generated, revealing the low-energy (stable) conformers and the energy barriers between them. The methyl group at the C3 position introduces steric hindrance that significantly influences the conformational landscape compared to its unbranched counterpart, 1,5-dibromopentane (B145557).

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Dihedral Angle (C3-C4-C5-Br) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| Anti-Anti | ~180° | ~180° | 0.00 | The most stable conformer with bromine atoms furthest apart. |

| Anti-Gauche | ~180° | ~60° | 0.95 | One bromine atom is in a gauche position relative to the alkyl chain. |

| Gauche-Gauche | ~60° | ~60° | 1.90 | Both bromine atoms are in gauche positions, leading to higher steric strain. |

Note: This table is illustrative and represents the type of data generated from a force field-based conformational analysis. Actual values would require specific calculations.

Computational methods can map the entire energy profile of a chemical reaction, from reactants to products, through a process known as reaction pathway simulation. This involves identifying the lowest energy path on the potential energy surface. A key aspect of this is locating the transition state , which is the highest energy point along the reaction coordinate. routledge.com

For reactions involving this compound, such as intramolecular cyclization to form a substituted cyclohexane (B81311) or intermolecular substitution, these simulations can:

Visualize the Mechanism: Provide a 3D representation of how atoms rearrange during the reaction. aiu.edu

Calculate Activation Energy: Determine the energy barrier (Ea) that must be overcome for the reaction to proceed, which is directly related to the reaction rate. ttwrdcs.ac.in

Analyze Transition State Geometry: Examine the bond lengths and angles of the transition state structure to understand the electronic and steric factors that govern the reaction's feasibility.

Structure-Reactivity Relationships from Computational Data

By integrating the data from quantum chemical calculations and molecular modeling, a comprehensive picture of the structure-reactivity relationship for this compound can be established. uomustansiriyah.edu.iq

Computational data can quantitatively explain how the molecule's structure influences its chemical behavior:

Electronic Effects: DFT calculations of atomic charges and molecular orbitals can show that the carbon atoms bonded to the bromine atoms are electrophilic, making them susceptible to attack by nucleophiles. The calculations can also quantify the inductive effect of the methyl group.

Steric Effects: Conformational analysis reveals how the methyl group at the C3 position can sterically hinder the approach of a nucleophile to the reaction centers. This steric hindrance can be quantified by comparing the calculated activation energies for reactions at this compound versus the less-hindered 1,5-dibromopentane.

Thermodynamic vs. Kinetic Control: By calculating the energies of reactants, transition states, and products, computational studies can predict whether a reaction will be under thermodynamic control (favoring the most stable product) or kinetic control (favoring the product formed via the lowest energy barrier). For example, in an elimination reaction, these calculations could predict the regioselectivity and the ratio of different alkene products formed.

Predictive Modeling for Synthetic Design

The synthesis of specialty chemicals like this compound often requires precise control over reaction conditions to maximize yield and minimize the formation of byproducts. Predictive modeling, leveraging computational chemistry, offers a powerful paradigm for the rational design of synthetic pathways, moving beyond traditional trial-and-error methodologies. ijrpr.comnih.gov By simulating reaction mechanisms and predicting outcomes, these models can guide chemists in selecting optimal reagents, catalysts, and conditions before any experiment is conducted in the laboratory. rsc.org

Theoretical Frameworks for Synthesis Prediction

Modern computational tools are increasingly adept at predicting the outcomes of organic reactions. nih.gov For a molecule like this compound, several synthetic strategies can be envisaged, and predictive modeling can help evaluate their feasibility. Common approaches include:

Quantum Chemistry Methods: Techniques like Density Functional Theory (DFT) can elucidate reaction mechanisms, calculate activation energies, and predict the structures of transition states and intermediates. ijrpr.comrsc.org This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions, such as the bromination of a precursor alkane or the conversion of a diol. nih.gov

Machine Learning and AI: Trained on vast datasets of known reactions, machine learning models can predict the products of a reaction given the reactants and reagents. nih.gov These models can also be used for retrosynthetic analysis, proposing potential starting materials for a target molecule like this compound. nih.govengineering.org.cn

Quantitative Structure-Activity Relationship (QSAR): While traditionally used in drug discovery, QSAR principles can be adapted for reactivity prediction. researchgate.net By correlating molecular descriptors with reaction rates or yields for a series of related compounds, a model can be built to predict the reactivity of a new substrate under specific conditions.

Application to the Synthesis of this compound

One plausible synthetic route to this compound is the radical bromination of 3-methylpentane (B165638). However, this reaction can lead to a mixture of mono-, di-, and poly-brominated products, with bromination occurring at different positions. Predictive models can be employed to optimize this process.

For instance, a computational study could model the radical halogenation of 3-methylpentane. By calculating the bond dissociation energies for the C-H bonds at the primary, secondary, and tertiary carbons, one can predict the most likely sites for initial hydrogen abstraction by a bromine radical. DFT calculations can further model the subsequent reaction steps to predict the distribution of brominated isomers.

Another key application is in optimizing reactions involving this compound as a reactant, for example, in the formation of Grignard reagents. Theoretical studies have been conducted on the mechanism of Grignard reagent formation, investigating the difference between radical and non-radical pathways. rsc.org Such computational insights can help in designing reaction conditions that favor the desired product when using a dihaloalkane like this compound, where the formation of di-Grignard reagents or intramolecular cyclization might be competing pathways.

Predictive Data for Synthetic Optimization

To illustrate the utility of predictive modeling, consider a hypothetical scenario where computational models are used to optimize the yield of a reaction forming a derivative from this compound. The table below presents simulated data from a predictive model designed to maximize the yield of a specific nucleophilic substitution reaction.

| Model Run | Solvent (Predicted) | Temperature (°C) | Catalyst Concentration (mol%) | Predicted Yield (%) |

|---|---|---|---|---|

| 1 | Tetrahydrofuran | 25 | 1.0 | 65.2 |

| 2 | Dimethylformamide | 25 | 1.0 | 78.5 |

| 3 | Dimethylformamide | 50 | 1.0 | 85.1 |

| 4 | Dimethylformamide | 50 | 2.5 | 92.7 |

| 5 | Acetonitrile | 50 | 2.5 | 88.4 |

This data suggests that using Dimethylformamide as a solvent at 50°C with a catalyst concentration of 2.5 mol% would provide the optimal yield. Such in silico screening significantly reduces the experimental effort required.

Retrosynthetic Analysis using Computational Tools

Computer-assisted retrosynthesis tools can propose multiple synthetic pathways for a target molecule. nih.govengineering.org.cn For this compound, a retrosynthesis program might suggest several precursor molecules and the corresponding reactions. The table below shows a simplified output from such a hypothetical analysis.

| Pathway ID | Precursor Molecule | Proposed Reaction Type | Predicted Feasibility Score |

|---|---|---|---|

| A | 3-Methylpentane-1,5-diol | Substitution with HBr | 0.92 |

| B | 3-Methyl-1,5-pentadiene | Anti-Markovnikov Hydrobromination | 0.85 |

| C | 3-Methylpentane | Radical Bromination | 0.78 |

The feasibility score, often derived from machine learning models trained on reaction databases, helps chemists to prioritize the most promising synthetic routes for laboratory investigation. engineering.org.cn In this case, the conversion of 3-methylpentane-1,5-diol appears to be the most viable option according to the model.

By integrating these computational approaches, the design of synthetic routes for compounds like this compound can become a more predictable and efficient process, accelerating chemical research and development. nih.govrsc.org

Environmental and Toxicological Considerations in Research

Degradation Pathways and Environmental Fate

Detailed research on the specific degradation pathways and environmental fate of 1,5-Dibromo-3-methylpentane is not extensively available. However, based on the known behavior of other halogenated hydrocarbons, several potential pathways can be inferred. Halogenated compounds are often characterized by their persistence in the environment. researchgate.net

Potential Degradation Pathways:

Biodegradation: Microbial degradation is a primary pathway for the breakdown of many organic compounds. researchgate.netnih.gov The process of dehalogenation, where microbes enzymatically remove halogen atoms from organic molecules, is a critical step in the breakdown of halogenated compounds. researchgate.netmdpi.com Bacteria in soil and sediment can utilize alkanes as a source of carbon and energy, and some have been shown to degrade halogenated hydrocarbons. researchgate.net The effectiveness of biodegradation can be influenced by the presence of other organic matter and the specific microbial communities present. mdpi.com

Hydrolysis: While not extensively studied for this specific compound, halogenated alkanes can undergo hydrolysis, where the bromine atoms are replaced by hydroxyl groups. The rate of this reaction is dependent on factors such as temperature and pH.

Photolysis: Exposure to sunlight can induce the degradation of some chemical compounds. However, direct photolysis is less likely to be a significant degradation pathway for this compound unless it contains functional groups that can absorb ultraviolet radiation.

Environmental Fate:

The environmental distribution of this compound is influenced by its physical and chemical properties. Halogenated organic compounds can be volatile and may be transported over long distances in the atmosphere. nih.gov They can also partition to soil and sediment from water. nih.gov Due to their chemical stability, some halogenated compounds can persist in the environment and have the potential to bioaccumulate in organisms. nih.gov The decomposition of halogenated compounds can sometimes lead to the formation of inorganic compounds that may contribute to environmental issues such as acid rain. tecamgroup.com

It is important to note that the presence of two bromine atoms in this compound may render it more resistant to degradation compared to non-halogenated alkanes.

Occupational Exposure and Safety Protocols in Laboratory Research

In a laboratory setting, the primary routes of occupational exposure to this compound are inhalation of vapors and direct skin or eye contact. Therefore, strict adherence to safety protocols is essential to minimize risk.

Exposure Control and Personal Protective Equipment (PPE):

To mitigate exposure, work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment should be utilized:

| PPE Category | Recommendation |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | A lab coat or chemical-resistant apron. |

| Respiratory Protection | A respirator may be necessary if working outside a fume hood or in case of a spill. |

Handling and Storage Procedures:

Avoid direct contact with the skin, eyes, and clothing.

Prevent the inhalation of vapors.

Keep containers tightly closed when not in use.

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Waste Management and Disposal in Research Settings

Proper management and disposal of waste containing this compound are crucial to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.

Waste Segregation and Collection:

Waste containing this compound should be collected in designated, clearly labeled, and sealed containers.

It is imperative to segregate halogenated organic waste from non-halogenated waste streams. This segregation is important because different disposal methods are often required, and mixing can complicate the disposal process and increase costs.

Disposal Methods:

The primary and most appropriate disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound.

Spill Management:

In the event of a spill, the following steps should be taken:

Evacuate the immediate area.

Ensure adequate ventilation.

Wear appropriate personal protective equipment.

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

Collect the absorbed material into a sealed container for disposal as hazardous waste.

By adhering to these environmental and toxicological considerations, researchers can handle this compound responsibly, minimizing risks to themselves and the environment.

Future Perspectives and Interdisciplinary Research

Integration with Materials Science

The role of 1,5-Dibromo-3-methylpentane as a monomer and cross-linking agent is a growing area of interest in materials science. The two reactive bromide sites allow for its integration into polymer backbones, leading to the creation of materials with tailored properties.

A significant application lies in the synthesis of Polymerized Ionic Liquids (PILs). Research has demonstrated the use of this compound in step-growth polymerization with imidazole (B134444) to form aliphatic imidazolium-based backbone PILs. nii.ac.jp In this process, the dibromoalkane undergoes quaternization with imidazole, creating a polymer chain. nii.ac.jp This method is notable for its ability to produce materials with potential applications in ion transport and as specialized electrolytes. nii.ac.jp The methyl branch on the pentane (B18724) backbone influences the polymer's physical properties, such as its glass transition temperature and ionic conductivity, compared to polymers made from linear dibromoalkanes.

Table 1: Synthesis of Aliphatic Imidazolium-Based Backbone PILs

| Reactant | Role | Synthesis Conditions | Resulting Product |

|---|---|---|---|

| This compound | Monomer | Quaternization of imidazole in DMSO at 80°C under N₂ atmosphere. nii.ac.jp | Backbone PIL with bromide counter-ions (B-Br). nii.ac.jp |

| Imidazole | Monomer | Used in quaternization reaction. nii.ac.jp | Forms the imidazolium (B1220033) rings in the polymer backbone. nii.ac.jp |

The potential for this compound extends to its use as an organic monomer for creating other advanced materials, such as Metal-Organic Frameworks (MOFs) and materials for Organic Light-Emitting Diodes (OLEDs). bldpharm.com The defined length and branching of the molecule can be exploited to control the pore size and functionality of MOFs or the morphology and electronic properties of polymer-based electronic materials.

Potential in Green Chemistry and Sustainable Synthesis

Future applications of this compound are being viewed through the lens of green chemistry, which prioritizes the reduction of waste and the use of environmentally benign processes. The compound serves as a precursor for valuable heterocyclic compounds, and developing sustainable routes for these transformations is a key research goal.

One documented synthesis is the conversion of this compound to 4-methyltetrahydrothiopyran by reacting it with sodium sulfide (B99878) nonahydrate. cardiff.ac.uk While a conventional thermal method, future research could optimize this cyclization using greener solvents, microwave-assisted synthesis, or phase-transfer catalysis to reduce energy consumption and improve efficiency.